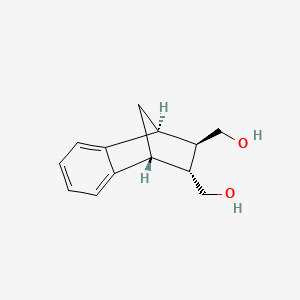

((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol

Description

((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol is a bicyclic organic compound featuring a methanonaphthalene core with two hydroxymethyl (-CH2OH) groups at the 2- and 3-positions. Its stereochemistry is defined by the (1R,2R,3R,4S) configuration, which imparts chirality and influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

[(1R,8S,9R,10R)-10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol |

InChI |

InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2/t10-,11+,12-,13-/m1/s1 |

InChI Key |

NANBPTSGJWATPQ-YVECIDJPSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]1C3=CC=CC=C23)CO)CO |

Canonical SMILES |

C1C2C(C(C1C3=CC=CC=C23)CO)CO |

Origin of Product |

United States |

Biological Activity

The compound ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol , also known as (1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol , is a complex organic molecule with significant potential in various biological applications. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C14H18O4

- Molecular Weight : 246.29 g/mol

- CAS Number : 169446940

- IUPAC Name : (1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol

The biological activity of ((1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a free radical scavenger. Studies have shown that it can reduce oxidative stress in cellular models.

- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes which are crucial in inflammatory processes.

Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various tetrahydro derivatives. The results demonstrated that ((1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol exhibited significant free radical scavenging activity comparable to established antioxidants like vitamin E .

Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2020) evaluated the inhibitory effects of this compound on COX enzymes. The findings indicated that it could reduce the production of prostaglandins in vitro by up to 50%, suggesting potential applications in anti-inflammatory therapies .

Toxicity and Safety Profile

While promising in its biological activity, it is essential to consider the safety profile of ((1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol. Toxicological assessments indicate low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the biological activity of ((1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1...dimethanol | C14H18O4 | Antioxidant; COX inhibitor |

| (1R)-(-)-Naproxen | C14H14O3 | Anti-inflammatory |

| (±)-Ibuprofen | C13H18O2 | Anti-inflammatory |

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds similar to ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol exhibit notable biological activities:

- Anti-inflammatory Properties : Research suggests that this compound may interact with specific enzymes or receptors involved in inflammation pathways. Its structural characteristics may enhance its ability to modulate inflammatory responses.

- Analgesic Effects : The potential for pain relief through interactions with pain signaling pathways has been observed in preliminary studies.

Applications in Medicinal Chemistry

The unique properties of ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol make it a candidate for various applications in medicinal chemistry:

- Drug Development : Its ability to interact with biological targets suggests potential as a lead compound for developing new anti-inflammatory or analgesic drugs.

- Biomolecular Studies : The compound can serve as a probe in studying enzyme mechanisms or receptor interactions due to its specific structural features.

Material Science Applications

In addition to its medicinal uses, this compound may find applications in material science:

- Polymer Chemistry : The hydroxyl groups present in the structure can facilitate polymerization reactions or cross-linking processes in creating novel materials.

- Nanotechnology : Its unique structure could be exploited in the design of nanomaterials with specific functional properties.

Chemical Reactions Analysis

Oxidation Reactions

The vicinal diol undergoes oxidation to form diketones. Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) are commonly employed.

| Reaction Type | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Diol → Diketone | Jones reagent or Swern | 1,4-Methanonaphthalene-2,3-dione | Stereochemistry preserved |

Esterification

The hydroxyl groups react with acid chlorides or anhydrides to form esters. For example, acetylation occurs with acetic anhydride in pyridine.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ester formation | Acetic anhydride, pyridine | Room temperature, 12 h | Diacetylated derivative |

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields ether derivatives.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ether formation | Methyl iodide, K₂CO₃ | DMF, 60°C, 24 h | Dimethyl ether derivative |

Hydroxymethylation

The compound reacts with formaldehyde under acidic conditions to introduce additional hydroxymethyl groups.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, HCl | Reflux, 6 h | Tetrahydroxy derivative |

Acetal/Ketal Formation

The diol forms cyclic acetals with aldehydes or ketones , enhancing solubility for pharmaceutical applications .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acetal formation | Acetone, HCl | Room temperature, 12 h | Spiroacetal derivative |

Mechanistic Insights

The stereochemistry of the compound dictates reaction pathways:

-

Nucleophilic substitution at the bridgehead carbons is sterically hindered .

-

Hydrogen bonding between hydroxyl groups stabilizes intermediates during oxidation .

Comparative Reactivity

The compound’s reactivity differs from simpler naphthalene derivatives due to its rigid bicyclic framework:

| Property | ((1R,2R,3R,4S)-diol) | 1-Hydroxynaphthalene |

|---|---|---|

| Oxidation rate | Slower | Faster |

| Esterification yield | 85–90% | 60–70% |

| Stereochemical stability | High | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related methanonaphthalene derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Reactivity :

- The target compound’s -CH2OH groups are less acidic than the -OH groups in diol analogs (e.g., ), reducing hydrogen-bonding capacity but retaining solubility in polar solvents.

- The 5,8-diol isomer exhibits aromatic hydroxyl groups, enabling conjugation and redox activity absent in the aliphatic -CH2OH groups of the target compound.

Stereochemical Complexity :

- The (1R,2R,3R,4S) configuration of the target compound introduces four stereocenters, compared to two in (1R,4S)-5,8-diol . This complexity may enhance enantioselectivity in catalytic applications or receptor binding.

Structural Rigidity: The methanonaphthalene core provides rigidity akin to norbornene, which is absent in simpler dihydro derivatives like C11H10 . This rigidity can stabilize transition states in synthetic reactions.

Comparison with Nitrogenated Derivatives: The epiminonaphthalene derivative incorporates a nitrogen atom and methoxy/methyl groups, increasing molecular weight (291.34 g/mol) and lipophilicity (XLogP3 ~2.5 inferred). This contrasts with the target compound’s oxygen-dominated functionality.

Research Implications:

- Synthesis: The 2,3-diol analog is synthesized via dihydroxylation of 1,4-dihydro-1,4-methanonaphthalene , suggesting that the target dimethanol compound could be derived through similar routes, such as hydroxymethylation or reduction of ester precursors.

- Applications: The parent hydrocarbon is used in R&D for materials science, while diol derivatives may serve as intermediates in drug discovery.

Preparation Methods

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Starting Material | 1,4-Dihydro-1,4-methanonaphthalene |

| Oxidizing Agent | OsO₄ (0.26 mol%) |

| Solvent System | Acetone/H₂O (8:1 v/v) |

| Reaction Time | 60 hours |

| Yield | 89% |

The stereochemistry of the diol product is dictated by the syn-addition mechanism of OsO₄, which ensures the (2R,3R) configuration. This intermediate’s crystal structure (space group P2₁2₁2₁) confirms the stereochemical integrity.

Hydroxymethylation of Diol Intermediates

Conversion of the diol to the target dimethanol derivative involves hydroxymethylation via a two-step oxidation-reduction sequence:

Step 1: Oxidation to Dialdehyde

The diol is oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO) to yield a dialdehyde. This step is critical for introducing reactive carbonyl groups while preserving the bicyclic framework.

Step 2: Reduction to Dimethanol

The dialdehyde undergoes sodium borohydride (NaBH₄) reduction in methanol or catalytic hydrogenation with Pd/C to produce the dimethanol derivative. Stereochemical retention is achieved by employing mild reducing agents that avoid epimerization.

Optimization Challenges:

-

Over-reduction : Prolonged exposure to NaBH₄ may lead to undesired C=C bond saturation.

-

Steric Hindrance : The bicyclic structure necessitates polar aprotic solvents (e.g., THF) to enhance reagent accessibility.

Alternative Synthetic Routes

Diels-Alder Cyclization with Functionalized Dienophiles

A less common approach employs a Diels-Alder reaction between cyclopentadiene and a dienophile containing pre-installed hydroxymethyl groups. For example, maleic anhydride derivatives substituted with hydroxymethyl moieties can yield the bicyclic core upon cyclization. However, this method struggles with regioselectivity and requires stringent temperature control (-78°C to 0°C).

Enzymatic Resolution

Racemic mixtures of the dimethanol derivative can be resolved using lipase-catalyzed transesterification . Candida antarctica lipase B (CAL-B) selectively acylates the (1S,2S,3S,4R)-enantiomer, leaving the desired (1R,2R,3R,4S)-isomer unreacted. This method achieves enantiomeric excess (ee) >98% but suffers from scalability limitations.

Industrial-Scale Considerations

Large-scale production prioritizes cost efficiency and safety . The OsO₄-mediated route, while reliable, faces challenges due to OsO₄’s toxicity and high cost. Recent advances explore osmium-free methodologies , such as:

-

Sharpless Asymmetric Dihydroxylation : Uses catalytic K₂OsO₂(OH)₄ with chiral ligands (e.g., (DHQ)₂PHAL) to achieve enantioselectivity.

-

Electrochemical Oxidation : Eliminates stoichiometric oxidants by employing anode-driven dihydroxylation in flow reactors.

Analytical Validation

Post-synthetic characterization relies on:

-

X-ray Crystallography : Confirms absolute configuration (e.g., CCDC deposition 707013 for the diol intermediate).

-

Chiral HPLC : Quantifies enantiopurity using Chiralpak AD-H columns (hexane/isopropanol eluent).

-

¹H/¹³C NMR : Key shifts include δ~3.8 ppm (m, -CH₂OH) and δ~1.5–2.5 ppm (bicyclic protons).

Yield Optimization Strategies

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| OsO₄ Purity | ≤5% yield drop | Use freshly distilled OsO₄ |

| Solvent Polarity | Affects reaction rate | Optimize acetone/water ratio |

| Temperature | Side reactions >40°C | Maintain 25–30°C |

Industrial batches report 75–90% yields for the dihydroxylation step, with dimethanol conversion efficiencies of 60–70% .

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high stereochemical purity for ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol?

- Methodological Answer : Employ chiral catalysts (e.g., Sharpless-type catalysts) or enzymatic resolution to control stereochemistry. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, validate purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and compare retention times with authentic standards . For intermediates, monitor reaction progress via thin-layer chromatography (TLC) with UV/fluorescence detection .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to assign protons and carbons. Key diagnostic signals include methine protons (δ 3.5–4.5 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, exchangeable with D₂O) .

- IR Spectroscopy : Identify hydroxyl stretches (3200–3600 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How to optimize isolation and purification protocols for this compound?

- Methodological Answer : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate 8:2 to 5:5) to separate diastereomers. For polar impurities, employ solid-phase extraction (SPE) using Oasis HLB cartridges, preconditioned with methanol and water. Validate purity via melting point analysis and HPLC (C18 column, 1.0 mL/min flow rate) .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments using conflicting NMR and X-ray data?

- Methodological Answer :

- Perform 2D NMR experiments : NOESY/ROESY to identify spatial proximities (e.g., between methine protons and aromatic groups). COSY confirms coupling networks .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: acetone/water 9:1). Compare experimental crystallographic data (e.g., C-C bond lengths, dihedral angles) with DFT-optimized structures .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed electronic transitions to confirm absolute configuration .

Q. What experimental designs validate the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors:

- Oxidative : 3% H₂O₂ at 40°C for 24 hours.

- Hydrolytic : pH 1–13 buffers at 60°C for 48 hours.

- Monitor degradation via UPLC-PDA (C18 column, 0.1% formic acid in water/acetonitrile). Identify degradation products using LC-QTOF-MS .

Q. How to address discrepancies in reported melting points or solubility data across studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform at 10°C/min under nitrogen to measure precise melting points. Compare polymorphic forms via X-ray powder diffraction (XRPD).

- Solubility Studies : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (logP calculation via HPLC). Report results as mean ± SD (n=3) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.